2-(2-Methoxyethoxy)benzoyl chloride
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Overview
Description
2-(2-Methoxyethoxy)benzoyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-(2-methoxyethoxy) group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methoxyethoxy)benzoyl chloride typically involves the reaction of 2-(2-methoxyethoxy)benzoic acid with thionyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a catalyst like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-methoxyethoxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of this compound from 2-(2-methoxyethoxy)benzoic acid.
N,N-Dimethylformamide: Acts as a catalyst in the synthesis.
Tetrahydrofuran: Commonly used as a solvent in the reaction.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
2-(2-Methoxyethoxy)benzoic Acid: Formed through hydrolysis.
Scientific Research Applications
2-(2-Methoxyethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form amides and esters, which are important functional groups in many biologically active molecules. The compound’s reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler analogue with the molecular formula C7H5ClO. It is less complex and lacks the 2-(2-methoxyethoxy) group.
2-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of the 2-(2-methoxyethoxy) group
Uniqueness
2-(2-Methoxyethoxy)benzoyl chloride is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts different chemical properties and reactivity compared to its simpler analogues. This makes it a valuable intermediate in the synthesis of more complex organic molecules .
Properties
IUPAC Name |
2-(2-methoxyethoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWZIWVYLAPSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664471 |
Source
|
Record name | 2-(2-Methoxyethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80144-02-1 |
Source
|
Record name | 2-(2-Methoxyethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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